molecular formula C14H12N4OS B253865 [(9-Methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile

[(9-Methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile

Cat. No. B253865
M. Wt: 284.34 g/mol
InChI Key: JLAYSRJMUXDVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(9-Methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile is a chemical compound that has shown promising results in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of [(9-Methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it is believed to reduce inflammation by inhibiting the activity of certain cytokines that are involved in the inflammatory response.
Biochemical and Physiological Effects:
[(9-Methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. Additionally, it has been shown to have antioxidant properties, with studies demonstrating its ability to scavenge free radicals and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

[(9-Methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile has a number of advantages and limitations for lab experiments. One advantage is its ability to inhibit the growth of cancer cells, making it a promising candidate for the development of anti-cancer drugs. Additionally, its anti-inflammatory properties make it a promising candidate for the development of drugs to treat inflammatory diseases. However, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are a number of future directions for research on [(9-Methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile. One direction is to further explore its anti-cancer properties and develop it into a potential anti-cancer drug. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the treatment of inflammatory diseases. Finally, research is needed to explore its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases.

Synthesis Methods

[(9-Methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile is synthesized through a multi-step process that involves the reaction of 3-amino-4-methylquinoline with thionyl chloride to form 3-chloro-4-methylquinoline. This intermediate is then reacted with sodium azide to form 3-azido-4-methylquinoline, which is subsequently reacted with 2-methoxypropene to form 3-(2-methoxyprop-1-en-1-yl)-4-methylquinoline. Finally, this compound is reacted with thiourea and acetic anhydride to form [(9-Methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile.

Scientific Research Applications

[(9-Methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of inflammation.

properties

Product Name

[(9-Methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

2-[(9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile

InChI

InChI=1S/C14H12N4OS/c1-9-8-12-16-17-14(20-7-6-15)18(12)13-10(9)4-3-5-11(13)19-2/h3-5,8H,7H2,1-2H3

InChI Key

JLAYSRJMUXDVOW-UHFFFAOYSA-N

SMILES

CC1=CC2=NN=C(N2C3=C1C=CC=C3OC)SCC#N

Canonical SMILES

CC1=CC2=NN=C(N2C3=C1C=CC=C3OC)SCC#N

Origin of Product

United States

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